molecular formula C22H25N3O5 B2481391 ethyl 5-[2-(4-acetylpiperazin-1-yl)-2-oxoacetyl]-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate CAS No. 1001763-55-8

ethyl 5-[2-(4-acetylpiperazin-1-yl)-2-oxoacetyl]-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate

Cat. No. B2481391
CAS RN: 1001763-55-8
M. Wt: 411.458
InChI Key: QZSQHKVYNJPSBL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrole derivatives often involves complex reactions that target the modification of the pyrrole ring or its side chains to introduce new functional groups. For instance, the synthesis of ethyl 3-amino-2-hydroxy-2,5-dimethyl-2H-pyrrole-4-carboxylate, a related compound, demonstrates the complexity and precision required in such syntheses. The process involves aerial oxidation of 4-substituted 3-amino-2,5-dimethylpyrroles, showcasing the intricate steps necessary to achieve the desired modifications (Cirrincione et al., 1987).

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is characterized by the presence of a five-membered nitrogen-containing ring. This structure is pivotal in determining the compound's chemical reactivity and interaction with biological targets. X-ray crystallographic analysis provides detailed insights into the molecular conformation and spatial arrangement of atoms within these compounds, as demonstrated in the study of ethyl 3-amino-2-hydroxy-2,5-dimethyl-2H-pyrrole-4-carboxylate (Cirrincione et al., 1987).

Chemical Reactions and Properties

Pyrrole derivatives undergo a variety of chemical reactions, including oxidation, annulation, and cycloaddition. These reactions are essential for creating compounds with diverse biological activities. The phosphine-catalyzed [3 + 2] annulation reaction, for example, is a method used to synthesize ethyl 5-(tert-butyl)-2-phenyl-1-tosyl-3-pyrroline-3-carboxylate, illustrating the versatility of pyrrole derivatives in chemical synthesis (Andrews & Kwon, 2012).

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthetic Methodologies

    The preparation of related heterocyclic compounds often involves multi-step reactions, starting with the synthesis of key intermediates such as ethyl pyrrole-3-carboxylates, which are then subjected to further chemical transformations. For example, ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes cyclization with acetic anhydride, leading to compounds with potential biocidal properties against various microbes (Youssef et al., 2011).

  • Chemical Transformations

    Ethyl pyrrole-3-carboxylates serve as versatile precursors for generating a wide array of heterocyclic systems. By reacting with different reagents, these intermediates can be transformed into novel compounds. An example includes the synthesis of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate from ethyl 2-chloroacetoacetate and cyanoacetamide, demonstrating the potential to access libraries of important pyrrole systems (Dawadi & Lugtenburg, 2011).

Potential Biological Activities

  • Antimicrobial Agents

    The development of pyrrole derivatives as antimicrobial agents is a significant area of research. Compounds synthesized from ethyl pyrrole-3-carboxylates have shown promising activities against various pathogens. For instance, new derivatives designed and synthesized for antimicrobial evaluation have exhibited high anti-staphylococcus activity, highlighting their potential as leads for developing new antimicrobial agents (Biointerface Research in Applied Chemistry, 2020).

  • Anticancer and Anti-inflammatory Agents

    The exploration of pyrrole derivatives in cancer and inflammation research has led to the identification of compounds with significant activities. Novel series of compounds, such as pyrazolopyrimidines derivatives, have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, demonstrating the therapeutic potential of these heterocyclic compounds (Rahmouni et al., 2016).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. The specific mechanism of action for “ethyl 5-[2-(4-acetylpiperazin-1-yl)-2-oxoacetyl]-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate” is not available in the retrieved data .

Safety and Hazards

The safety and hazards associated with a compound are typically determined through laboratory testing and regulatory standards. The specific safety and hazards of “ethyl 5-[2-(4-acetylpiperazin-1-yl)-2-oxoacetyl]-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate” are not available in the retrieved data .

Future Directions

The future directions for research on “ethyl 5-[2-(4-acetylpiperazin-1-yl)-2-oxoacetyl]-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields such as medicine, pharmacology, and materials science could be explored .

properties

IUPAC Name

ethyl 5-[2-(4-acetylpiperazin-1-yl)-2-oxoacetyl]-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5/c1-4-30-22(29)17-14(2)23-19(18(17)16-8-6-5-7-9-16)20(27)21(28)25-12-10-24(11-13-25)15(3)26/h5-9,23H,4,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZSQHKVYNJPSBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C2=CC=CC=C2)C(=O)C(=O)N3CCN(CC3)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-[2-(4-acetylpiperazin-1-yl)-2-oxoacetyl]-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate

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